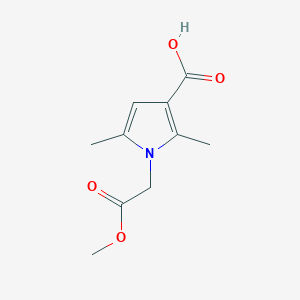

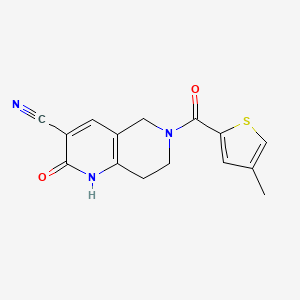

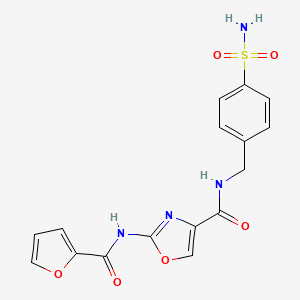

6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

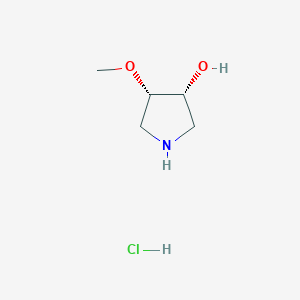

“4-Methylthiophene-2-carbonyl chloride” is a chemical compound with the empirical formula C6H5ClOS . It’s commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Methylthiophene-2-carbonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis

While specific chemical reactions involving “4-Methylthiophene-2-carbonyl chloride” are not available, it’s known that thiophene derivatives can undergo reactions through a radical pathway .Physical And Chemical Properties Analysis

“4-Methylthiophene-2-carbonyl chloride” is a solid at room temperature with a density of 1.2873 g/mL at 25 °C . It has a refractive index of 1.581 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile and its derivatives have been explored in various scientific research areas, particularly in the synthesis of complex molecules with potential biological activities. One research avenue involves the synthesis of derivatives incorporating with a 1H-benzo-triazole moiety or 1,3,4-thiadiazole derivatives, which have been tested for antimicrobial and antifungal activities. The structural establishment of these compounds relies heavily on analytical and spectral data, indicating a focused interest in exploring the compound's chemical properties and potential applications in medical chemistry (Al-Omran, El-Khair, & Mohareb, 2002).

Another area of research involves the facile synthesis of 1,6‐naphthyridin‐2(1H)‐ones and their derivatives, showcasing a novel procedure that emphasizes the compound's versatility in synthesizing various biologically active molecules. This synthesis process, involving reactions with different reagents such as N,N-dimethylformamide dimethyl acetal and ammonium acetate, highlights the compound's utility in creating pharmacologically relevant structures (Singh & Lesher, 1990).

Biological Activity

In the realm of biological activity, the compound has been a precursor in synthesizing a variety of structures with potential biological significance, such as pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes. These structures were obtained through reactions that involve initial additions to either the cyano or amino group followed by cyclization, demonstrating the compound's foundational role in creating bioactive molecules (Aly, 2006).

Furthermore, research into the synthesis of a new series of pyridine and fused pyridine derivatives involving the compound has led to the discovery of various derivatives with potential biological activities. This includes isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives, showcasing the compound's significance in medicinal chemistry and drug discovery (Al-Issa, 2012).

Organic Electronics and Material Science

The compound has also found applications in the field of organic electronics and material science, particularly in the synthesis of conductive polymers and organic field-effect transistors (OFETs). Research in this area explores the synthesis of derivatives and their utilization as active layers in OFETs, highlighting the compound's potential in developing high-performance semiconductors for electronic applications (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-(4-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-4-13(21-8-9)15(20)18-3-2-12-11(7-18)5-10(6-16)14(19)17-12/h4-5,8H,2-3,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNTOBVHIIQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)

![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)

![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)